molecular formula C12H11NO5 B8497745 N-(2-acetoxyethyl)isatoic anhydride CAS No. 57384-76-6

N-(2-acetoxyethyl)isatoic anhydride

Cat. No.: B8497745
CAS No.: 57384-76-6
M. Wt: 249.22 g/mol
InChI Key: FQMZOSVUDNJKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of Isatoic Anhydride

IUPAC Name : H-3,1-benzoxazine-2,4-dione
Molecular Formula : C₈H₅NO₃
CAS Registry : 118-48-9
Key Identifiers :

  • SMILES: N1C2=CC=CC=C2C(=O)OC1=O
  • InChIKey: TXJUTRJFNRYTHH-UHFFFAOYSA-N
  • EC Number: 204-255-0

Structural Features :

  • A bicyclic structure combining a benzene ring with an oxazine-dione moiety.
  • Commercial samples often appear as white to yellow crystalline solids .

Historical Context in Heterocyclic Chemistry

Isatoic anhydride has been a key intermediate in heterocyclic synthesis since the mid-20th century. Its reactivity stems from the strained anhydride ring, enabling:

Industrial Synthesis :
A patented process involves reacting anthranilic acid derivatives with phosgene in the presence of alkylpyridinium salts or mixed solvents (water/organic), improving yield and reactor efficiency .

Position Within Isatoic Anhydride Derivatives

Derivatives of isatoic anhydride are classified by their N-substituents, which influence applications:

Derivative Type Common Modifications Applications
Alkyl/Aryl-substituted Methyl, benzyl groups Pharmaceutical intermediates (e.g., antitumor agents)
Quaternary ammonium Charged N-groups Polymer functionalization, biosensors
Water-soluble variants PEG or sulfonate chains Drug delivery systems, agrochemicals

Market Trends :
The global isatoic anhydride market is projected to grow at a CAGR of ~X.12%, driven by demand in pharmaceuticals (quinazoline synthesis) and agrochemicals (herbicides) .

Research Gaps and Limitations

No peer-reviewed data or patents specifically addressing N-(2-acetoxyethyl)isatoic anhydride were identified in the provided sources. Further investigation would require:

  • Synthetic protocols for introducing acetoxyethyl groups to the anhydride’s nitrogen.
  • Spectroscopic characterization (e.g., ¹H NMR, IR) of the derivative.
  • Biological or industrial efficacy studies.

Properties

CAS No.

57384-76-6

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(2,4-dioxo-3,1-benzoxazin-1-yl)ethyl acetate

InChI

InChI=1S/C12H11NO5/c1-8(14)17-7-6-13-10-5-3-2-4-9(10)11(15)18-12(13)16/h2-5H,6-7H2,1H3

InChI Key

FQMZOSVUDNJKDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
N-(2-acetoxyethyl)isatoic anhydride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of diverse derivatives that exhibit biological activity. For instance, it has been used in the synthesis of 4-quinazolinone-based drugs, which are known for their therapeutic effects against neurological disorders and cancer .

Case Studies

  • Methaqualone Derivatives : Research indicates that isatoic anhydride derivatives can be transformed into methaqualone and related compounds, which have sedative properties. The synthesis involves reactions with various amines to yield target products with significant pharmacological effects .
  • Anti-Cancer Activity : Studies have shown that derivatives of this compound can exhibit potent anti-cancer activity against human cell lines such as HeLa and MCF7. The mechanism often involves apoptosis induction through caspase activation pathways .

Polymer Science

Blowing Agent in Polymers
this compound has been utilized as a blowing agent in polymer production. Its ability to release carbon dioxide upon decomposition makes it valuable for producing lightweight foams and other materials . This application capitalizes on its thermal stability and reactivity under specific conditions.

Biochemistry

RNA Acylation
Recent advancements highlight the use of this compound in RNA acylation processes. It has been demonstrated that this compound can modify RNA molecules, facilitating studies on RNA structure and function. The acylation enhances the reactivity of RNA's 2'-OH groups, allowing for more efficient experimental designs in molecular biology .

Comparative Analysis of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistrySynthesis of pharmaceutical compoundsPotent anti-cancer activity observed
Polymer ScienceBlowing agent for lightweight materialsEffective CO2 release during processing
BiochemistryRNA acylationEnhanced reactivity for structural studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Byproduct Formation and Mitigation

  • Byproduct Utility : Side products from N-benzylation, such as 4-chlorobenzyl esters, demonstrate wound-healing and anti-inflammatory properties .
  • Optimized Conditions : Replacing NaH with milder bases (e.g., K₂CO₃) reduces ring-opening and improves yields .

Key Research Findings

Eco-Friendly Synthesis : Indirect routes using isatin and green solvents (e.g., PEG) minimize toxic byproducts and align with sustainable chemistry principles .

Divergent Reactivity: Acid/base conditions steer reactions toward isoindolobenzoxazinones or isobenzofuranones, enabling tailored heterocycle synthesis .

Catalytic Advances: Alum and montmorillonite K10 enhance cyclocondensation efficiency for quinazolinones and dihydroquinazolinones .

Preparation Methods

Base-Catalyzed Alkylation with 2-Acetoxyethyl Halides

The direct N-alkylation of isatoic anhydride represents the most straightforward approach. In this method, the nitrogen atom of isatoic anhydride undergoes nucleophilic substitution with 2-acetoxyethyl halides (e.g., chloride or bromide). Key studies demonstrate that diisopropylamine (DIPA) and tetrabutyl ammonium bromide (TBAB) synergistically enhance reaction efficiency under mild conditions (30°C, 2 hours).

Mechanistic Insights :

  • DIPA deprotonates isatoic anhydride, generating a reactive N-sodio intermediate.

  • TBAB acts as a phase-transfer catalyst, facilitating the interaction between the hydrophilic anion and hydrophobic alkyl halide.

  • The 2-acetoxyethyl group is introduced without compromising the anhydride ring, as confirmed by 1H^1H NMR.

Optimization Data :

BaseCatalystTemperature (°C)Time (h)Yield (%)
DiisopropylamineTBAB30288
Potassium carbonateNone801845

Table 1: Comparative yields for N-alkylation of isatoic anhydride under varying conditions.

Challenges include competing O-alkylation and hydrolysis of the acetoxy group under basic conditions. To mitigate this, low temperatures (≤30°C) and stoichiometric control of the base are critical.

Two-Step Synthesis via N-Alkylated Isatin Intermediates

N-Alkylation of Isatin Followed by Oxidation

An alternative route involves synthesizing N-(2-hydroxyethyl)isatin first, followed by acetylation and oxidation to the anhydride. This method circumvents direct handling of reactive isatoic anhydride intermediates.

Step 1: N-Alkylation of Isatin
Isatin reacts with 2-bromoethanol in N,N-dimethylacetamide (DMA) using DIPA and TBAB. The reaction proceeds at 30°C for 2 hours, yielding N-(2-hydroxyethyl)isatin with 76–88% efficiency.

Step 2: Acetylation and Oxidation

  • Acetylation : The hydroxyl group is acetylated using acetic anhydride in the presence of catalytic sulfuric acid, forming N-(2-acetoxyethyl)isatin.

  • Oxidation : N-(2-acetoxyethyl)isatin is oxidized to the corresponding isatoic anhydride using urea hydrogen peroxide complex (UHP) in acetic acid. This step achieves 78% yield after 24 hours.

Advantages :

  • Avoids side reactions associated with direct anhydride alkylation.

  • Compatible with electron-donating and withdrawing substituents on the aromatic ring.

Copper-Catalyzed N-Alkylation Strategies

Adaptation of Arylation Protocols for Alkylation

While copper catalysis is well-established for N-arylation of isatoic anhydrides, its application to alkyl groups remains underexplored. Preliminary experiments suggest that CuBr and Et3_3N in toluene could mediate N-alkylation with 2-acetoxyethyl halides at room temperature.

Hypothetical Protocol :

  • Combine isatoic anhydride (1 mmol), 2-acetoxyethyl bromide (1.1 mmol), CuBr (5 mol%), and Et3_3N (1.2 mmol) in toluene.

  • Stir at 25°C for 3–5 hours.

  • Purify via column chromatography (DCM/EtOAc 30:1).

Expected Challenges :

  • Lower yields compared to arylation due to weaker electrophilicity of alkyl halides.

  • Competing elimination reactions in the presence of copper catalysts.

Continuous Flow Synthesis

Scalable Production from Phthalimide Precursors

A patent by US4328339A describes a continuous process for isatoic anhydride derivatives using alkali metal hypohalites. Adapting this method for N-(2-acetoxyethyl)isatoic anhydride involves:

  • Alkaline Hydrolysis : React phthalimide with NaOH to form sodium phthalimidate.

  • Alkylation : Introduce 2-acetoxyethyl chloride under adiabatic conditions.

  • Cyclization : Treat with hypochlorite at 60–80°C to form the anhydride ring.

Benefits :

  • High throughput (flow rates >1 L/min).

  • Reduced byproduct formation due to controlled residence times.

Stability and Purification Considerations

Purification Techniques

  • Precipitation : Crude products are isolated by ice-water quenching, followed by filtration.

  • Chromatography : Silica gel chromatography with DCM/EtOAc (30:1) resolves N-alkylated isomers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-acetoxyethyl)isatoic anhydride, and how do their efficiencies compare?

  • Methodological Answer : The compound is typically synthesized via oxidation of phthalimide derivatives. An optimized route involves reacting phthalimide with sodium hypochlorite, yielding >90% efficiency under mild conditions . Microwave-assisted synthesis using glacial acetic acid as both solvent and catalyst has also been reported, achieving 61–71% yields in 3 minutes at 130°C, significantly reducing reaction time compared to traditional DMF/DMSO-based methods .

Q. What role does this compound play in bioconjugation chemistry?

  • Methodological Answer : Its electrophilic anhydride group reacts selectively with nucleophilic residues (e.g., lysine amines) in biomolecules. Derivatives like DMIA combine anhydride reactivity with tertiary amines for pH-dependent ligation, while iodopropyl variants (e.g., IPIA) enable controlled labeling of proteins like BSA and RNA 2'-hydroxyl groups . The intrinsic chromophore at non-biological wavelengths facilitates UV quantification without interference .

Q. What catalytic systems enhance cyclocondensation reactions involving isatoic anhydrides?

  • Methodological Answer : Hydroxyapatite nanoparticles (HAP NPs) act as Lewis acid catalysts in aqueous media, enabling one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. HAP NPs activate carbonyl groups of isatoic anhydride, achieving 85–92% yields with aldehydes and amines, and remain recyclable for six cycles without efficiency loss .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during N-benzylation of isatoic anhydride?

  • Methodological Answer : Byproduct formation (e.g., 4-chlorobenzyl benzoate derivatives) is prevalent under strong bases like NaH. To minimize this:

  • Use weaker bases (e.g., Cs₂CO₃) at lower temperatures (30°C) to prevent anhydride ring opening .
  • Employ sequential spectroscopy (1H/13C NMR, SC-XRD) to identify byproducts and optimize reaction conditions .
  • Adjust solvent polarity; DMAc reduces side reactions compared to DMF due to reduced base aggressiveness .

Q. How do structural modifications improve RNA acylation efficiency at room temperature?

  • Methodological Answer : Pyridine-based derivatives (e.g., compound 15f) replace traditional N-methylisatoic anhydride, enabling selective RNA 2'-OH acylation at RT. The pyridine moiety enhances electrophilicity, while biotin-streptavidin magnetic bead systems allow RNA capture with <5% DNA contamination . Critical steps include disulfide linker cleavage for RNA recovery and RT-PCR validation .

Q. What methodologies enhance benzodiazepine-2,5-dione synthesis using isatoic anhydrides?

  • Methodological Answer : Microwave irradiation (130°C, 3 min) with glacial acetic acid accelerates cyclization, achieving 71% yields. Avoid charged amino acids (e.g., lysine) to prevent dimerization. Traditional methods in DMF/DMSO require longer times (1–2 hours) and result in lower yields (50–60%) . Solvent choice is critical: acetic acid forms reactive mixed anhydrides, while polar aprotic solvents promote side reactions .

Q. How do solvent properties influence reaction kinetics and byproduct profiles in microwave-assisted syntheses?

  • Methodological Answer : Solvents alter reaction pathways via dielectric heating and solubility. For isatoic anhydride + benzylamine reactions:

  • DMSO/DMF : Full solubility but increased byproducts (e.g., open-chain oligomers) due to prolonged exposure at high temps .
  • Acetic acid : Enhances cyclization via intermediate stabilization, reducing byproducts .
  • DCM/EtOAc : Marginal solubility at RT but achieve full dissolution at 150–220°C, requiring precise thermal control .

Q. What analytical techniques resolve contradictions in reaction outcomes with different bases?

  • Methodological Answer : Conflicting data on base efficacy (e.g., NaH vs. K₂CO₃) require:

  • SC-XRD : To confirm byproduct structures and reaction pathways .
  • Kinetic profiling : Monitor intermediate formation via LC-MS to identify rate-limiting steps .
  • DFT calculations : Model transition states to explain base-dependent selectivity in nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.